N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates imidazo[2,1-b]thiazole and trifluoromethoxy groups. The molecular formula is C19H16F3N3OS, with a molecular weight of 399.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The imidazo[2,1-b]thiazole moiety has been associated with the inhibition of key signaling pathways in cancer cells.
Key Mechanisms:
- Inhibition of Kinases: The compound exhibits inhibitory effects on various kinases implicated in tumor growth.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase, preventing further proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its activity:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
Kidney Cancer (A498) | 5.4 | Moderate growth suppression |
Prostate Cancer (PC3) | 15.0 | Weaker effect |
Colon Cancer (HCT116) | 20.5 | Minimal inhibition |
Leukemia (HL-60) | 25.0 | Weak activity |
These results indicate that while the compound shows promise against kidney cancer, its efficacy diminishes in other cancer types.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[2,1-b]thiazole and trifluoromethoxy groups significantly influence biological activity. For instance:
- Trifluoromethoxy Group: Enhances lipophilicity and cellular uptake.
- Imidazo[2,1-b]thiazole Core: Essential for anticancer activity; substitutions on this core can lead to variations in potency.
Study 1: Anti-Leukemic Activity
A study conducted on a series of imidazo[2,1-b]thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent anti-leukemic activity against the MV4-11 cell line with IC50 values as low as 0.002 µM for some derivatives . This suggests a potential for further development in treating acute myeloid leukemia.
Study 2: In Vivo Efficacy
In vivo studies using mouse models showed that administration of the compound led to significant tumor regression in xenograft models of kidney cancer. The treatment group exhibited a reduction in tumor volume by over 60% compared to controls after four weeks .
属性
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)27-13-5-3-4-12(10-13)17(26)23-15-7-2-1-6-14(15)16-11-25-8-9-28-18(25)24-16/h1-7,10-11H,8-9H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPPJPMRRAEWPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。